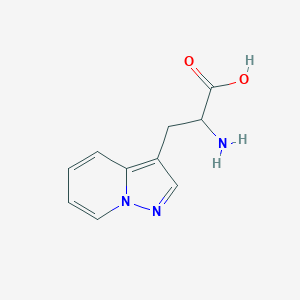

8-Azatryptophan

説明

Structure

3D Structure

特性

IUPAC Name |

2-amino-3-pyrazolo[1,5-a]pyridin-3-ylpropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11N3O2/c11-8(10(14)15)5-7-6-12-13-4-2-1-3-9(7)13/h1-4,6,8H,5,11H2,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KPOIYQLWQBUZIS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=NN2C=C1)CC(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30922544 | |

| Record name | 3-Pyrazolo[1,5-a]pyridin-3-ylalanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30922544 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

117782-75-9 | |

| Record name | 8-Azatryptophan | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0117782759 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Pyrazolo[1,5-a]pyridin-3-ylalanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30922544 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic and Biocatalytic Methodologies for 8 Azatryptophan Production

Chemical Synthetic Routes

Chemical synthesis provides robust and versatile platforms for the de novo construction of 8-azatryptophan and its analogs. These strategies often involve multi-step processes that allow for precise control over the molecular architecture, including stereochemistry and the introduction of various functional groups.

Diastereoselective Alkylation Strategies for Enantiomeric Purity

The asymmetric synthesis of this compound to achieve high enantiomeric purity frequently relies on diastereoselective alkylation. This approach involves the use of a chiral auxiliary to guide the stereochemical outcome of the C-C bond formation that establishes the amino acid's stereocenter.

One prominent strategy employs chiral Ni(II) complexes derived from glycine (B1666218) Schiff bases and chiral tridentate ligands. researchgate.netresearchgate.net In this method, a chiral nucleophilic glycine equivalent, stabilized by the nickel complex, undergoes an alkylation reaction with a suitable electrophile, such as 3-(chloromethyl)-1H-pyrrolo[3,2-b]pyridine (the precursor to the 8-azaindole side chain). This reaction proceeds with high diastereoselectivity, often yielding a single diastereomer. researchgate.net The chiral auxiliary is subsequently removed to afford the desired enantiomer of this compound. A key advantage of this method is the highly controlled diastereoselectivity under convenient reaction conditions. researchgate.netresearchgate.net

Another established method involves the alkylation of a camphor-based chiral auxiliary. For the synthesis of the related 7-azatryptophan (B1233867), the (1R,4R)-camphor imine of tert-butyl glycinate (B8599266) has been used. cdnsciencepub.comcdnsciencepub.com The enolate of this imine is generated using a strong base, such as potassium hexamethyldisilazide, at low temperatures and then reacted with an electrophilic azaindole species. cdnsciencepub.com The steric hindrance provided by the camphor (B46023) auxiliary directs the incoming electrophile to one face of the enolate, resulting in a product with high diastereomeric excess. cdnsciencepub.comcdnsciencepub.com Subsequent hydrolysis and deprotection steps yield the enantiomerically enriched azatryptophan.

Table 1: Comparison of Diastereoselective Alkylation Methods for Azatryptophan Synthesis

| Method | Chiral Auxiliary | Electrophile Example | Key Features | Diastereomeric Excess (d.e.) |

|---|---|---|---|---|

| Ni(II) Complex | Chiral tridentate ligand on Ni(II)-glycine Schiff base | 3-(chloromethyl)-1H-pyrrolo[2,3-b]pyridine | Excellent, controlled diastereoselectivity; convenient conditions. researchgate.netresearchgate.net | >98% researchgate.net |

| Camphor Imine | (1R,4R)-camphor imine of tert-butyl glycinate | 1-(tert-butyloxycarbonyl)-3-(iodomethyl)-7-azaindole | Requires very low temperatures (-100°C); sensitive to leaving group and reaction conditions. cdnsciencepub.comcdnsciencepub.com | >98% cdnsciencepub.com |

Palladium-Catalyzed Coupling Reactions for Derivative Synthesis

Palladium-catalyzed cross-coupling reactions are powerful tools for synthesizing derivatives of this compound by forming the crucial bond between the amino acid backbone and the azaindole heterocycle. The Negishi coupling is a notable example, enabling the synthesis of differentially protected azatryptophan analogs. acs.orgsci-hub.sesci-hub.se This reaction involves the coupling of an organozinc reagent with an organic halide. researchgate.net

In a typical application, the zinc derivative of an Fmoc-protected tert-butyl iodoalanine is coupled with an N-tosyl-3-haloazaindole. acs.orgsci-hub.se The choice of catalyst and ligand is critical for reaction efficiency. A combination of Pd2(dba)3 (tris(dibenzylideneacetone)dipalladium(0)) and a biarylphosphine ligand such as XPhos has been identified as a superior catalytic system, providing the desired azatryptophan derivatives in high yields (69–91%). acs.orgsci-hub.se The resulting products bear three orthogonal protecting groups (Ts, Fmoc, and tBu), which can be selectively removed. acs.org This feature provides significant flexibility for subsequent use in peptide synthesis, allowing for modifications at either the C- or N-terminus. sci-hub.se

The Sonogashira coupling, another palladium-catalyzed reaction, couples terminal alkynes with aryl or vinyl halides and is typically co-catalyzed by copper(I). organic-chemistry.orgnih.govwikipedia.org This reaction is instrumental in synthesizing alkynyl derivatives of the azaindole core, which can then be further elaborated to create a wide range of this compound analogs. The reaction conditions are generally mild, though catalyst systems can be tuned to control regioselectivity when multiple halides are present on the purine-like core of some azaindole precursors. organic-chemistry.orgrsc.org

Table 2: Palladium-Catalyzed Synthesis of Azatryptophan Derivatives

| Coupling Reaction | Key Reagents | Catalyst System | Product Type | Yield |

|---|---|---|---|---|

| Negishi Coupling | Organozinc of iodoalanine, N-tosyl-3-haloazaindole | Pd2(dba)3 / XPhos | Differentially protected azatryptophans | 69-91% acs.orgsci-hub.se |

| Sonogashira Coupling | Terminal alkyne, Aryl/vinyl halide | Pd catalyst (e.g., Pd(PPh3)4), Cu(I) cocatalyst | Alkynyl-azaindole derivatives | Varies widely |

Solid-Phase Peptide Synthesis for Site-Specific this compound Incorporation

Solid-Phase Peptide Synthesis (SPPS) is the standard method for chemically assembling peptides in a stepwise manner on an insoluble resin support. bachem.comcsic.es The incorporation of non-canonical amino acids like this compound into a specific position within a peptide sequence is a key application of this technology. nih.gov

The process requires a protected this compound building block, typically N-Fmoc-8-azatryptophan, where the fluorenylmethyloxycarbonyl (Fmoc) group temporarily protects the α-amino group. nih.govbiorxiv.org The synthesis cycle involves deprotection of the N-terminal Fmoc group on the growing peptide chain attached to the resin, followed by the coupling of the activated N-Fmoc-8-azatryptophan. bachem.com This cycle is repeated to elongate the peptide. bachem.comcsic.es

A challenge in the synthesis of azaTrp-containing peptides is the potential lability of the azaindole side chain under the acidic conditions used for final cleavage from the resin. nih.gov To circumvent this, strategies such as using alternative, milder-cleavable side-chain protecting groups (e.g., N-Cbz instead of N-Boc on the indole (B1671886) nitrogen) have been developed. nih.gov Recent advancements focus on creating stable, pre-activated aza-amino acid precursors, such as benzotriazole (B28993) esters or functionalized thiocarbazates, which facilitate efficient and automated incorporation during SPPS. nih.govbiorxiv.org These methods enhance the accessibility of azapeptides for research and therapeutic development. nih.govnih.gov

Chemoenzymatic and Biosynthetic Approaches

Combining the selectivity of enzymes with the practicality of chemical synthesis, or harnessing cellular machinery directly, provides powerful and sustainable routes to this compound and its incorporation into proteins.

Enzymatic Synthesis of this compound Enantiomers

Enzymes offer unparalleled stereoselectivity, making them ideal catalysts for producing enantiomerically pure amino acids. Tryptophan synthase, an enzyme that catalyzes the final steps in tryptophan biosynthesis, is particularly well-suited for this purpose. wikipedia.org The β-subunit of this enzyme (TrpB) catalyzes the condensation of indole and serine to form tryptophan. wikipedia.org

This enzymatic reaction can be adapted to synthesize this compound. By supplying 8-azaindole as a substrate in place of indole, along with serine, tryptophan synthase can catalyze the formation of L-8-azatryptophan. acs.orgnih.gov Research has shown that mutants of the TrpB subunit can be engineered to improve their efficiency and substrate specificity for indole analogs like 7-azaindole (B17877), a strategy directly applicable to 8-azaindole. acs.org This chemoenzymatic approach is highly efficient and provides direct access to the biologically relevant L-enantiomer, often with the added benefit of allowing for isotopic labeling if labeled precursors like ¹⁵N/¹³C-serine are used. acs.orgnih.gov

Genetic Encoding Technologies for In Vivo Protein Incorporation

The site-specific incorporation of non-canonical amino acids directly into proteins during translation in living cells represents a frontier in protein engineering. researchgate.net This is achieved through genetic code expansion, which requires an engineered, orthogonal aminoacyl-tRNA synthetase (aaRS) and its cognate transfer RNA (tRNA). nih.govplos.orgnih.gov

An orthogonal aaRS/tRNA pair functions independently of the host cell's own synthetases and tRNAs. nih.govcam.ac.uk The aaRS is evolved to specifically recognize this compound and charge it onto the orthogonal tRNA. nih.gov This tRNA is engineered to recognize a unique codon, typically a nonsense or "stop" codon like the amber codon (UAG), that has been introduced into the gene of the target protein at the desired incorporation site. plos.org

When this system is expressed in a host organism such as E. coli, the ribosome pauses at the amber codon and, instead of terminating translation, incorporates the this compound delivered by the orthogonal tRNA. nih.gov This technology has been successfully demonstrated for the closely related 7-azatryptophan, enabling its high-yielding, site-selective incorporation into proteins in vivo. acs.orgnih.govanu.edu.au This powerful method allows for the production of proteins with precisely placed this compound residues, enabling detailed studies of protein structure and function.

Microbial Biotransformation and Metabolic Pathway Engineering for Analog Production

The production of non-canonical amino acids, including this compound and other analogs, has been significantly advanced through microbial-based approaches. These strategies leverage the inherent biosynthetic machinery of microorganisms, which can be adapted and optimized through biotransformation and metabolic engineering. nih.govfrontiersin.org Organisms like Escherichia coli and Saccharomyces cerevisiae serve as robust chassis for producing tryptophan derivatives due to their well-understood genetics and physiology. nih.govmdpi.com These biological systems offer sustainable and environmentally favorable alternatives to traditional chemical synthesis. nih.govmdpi.com

Microbial Biotransformation

Biotransformation utilizes whole microbial cells or their isolated enzymes to convert an externally supplied precursor into a structurally related product. For azatryptophans, this typically involves the enzymatic condensation of an azaindole with L-serine. The key enzyme in this process is tryptophan synthase (TrpS), which naturally catalyzes the final step in tryptophan biosynthesis. wikipedia.orgcaltech.edu The β-subunit of this enzyme (TrpB) is responsible for the C-C bond formation between the indole ring and the serine side chain. caltech.edu

A critical feature of enzymes like tryptophan synthase and tryptophanase is their broad substrate specificity, which allows them to recognize and process various indole analogs. wikipedia.orgnih.gov This promiscuity is the foundation for the biotransformation of precursors like 7-azaindole into 7-azatryptophan. researchgate.netmdpi.comacs.org For instance, studies have demonstrated that TrpS can effectively use halogenated or methylated indoles as substrates to generate the corresponding tryptophan analogs. wikipedia.orgpnas.org This principle is directly applicable to the synthesis of this compound from 8-azaindole.

To enhance the efficiency of biotransformation, tryptophan auxotrophs of E. coli are often used. nih.gov These strains are engineered to be incapable of producing their own tryptophan, which prevents competition with the desired analog and ensures that the cellular machinery preferentially uses the supplied precursor (e.g., azaindole) for synthesis. nih.gov

Metabolic Pathway Engineering

Metabolic engineering involves the rational modification of an organism's genetic and regulatory networks to overproduce a specific compound. nih.govnih.gov For de novo production of tryptophan analogs from simple carbon sources like glucose, several key strategies are employed, primarily focusing on the native tryptophan biosynthetic pathway in E. coli. genome.jpresearchgate.net

Key engineering strategies include:

Deregulation of the Tryptophan Operon : The native tryptophan pathway is tightly controlled by feedback inhibition and repression to conserve cellular resources. mdpi.com A primary target for deregulation is anthranilate synthase, the enzyme catalyzing the first committed step, which is inhibited by tryptophan. asm.org Engineering feedback-resistant variants of this enzyme (e.g., trpE fbr) is a crucial step. asm.org Additionally, deleting the tryptophan repressor gene (trpR) removes a major layer of transcriptional repression, leading to higher expression of the pathway enzymes. nih.gov

Enzyme Engineering : The catalytic efficiency and substrate scope of key enzymes can be enhanced through directed evolution. The tryptophan synthase β-subunit (TrpB) has been successfully engineered to function as a stand-alone catalyst, independent of its native α-subunit partner, and to accept a wider range of indole analogs. caltech.edupnas.org Engineered TrpB variants have demonstrated the ability to synthesize tryptophan analogs substituted at the 4-, 5-, 6-, and 7-positions from the corresponding indoles and L-serine, showcasing a powerful platform for producing diverse analogs. acs.org

The successful application of these strategies for various tryptophan derivatives, such as 5-hydroxytryptophan (B29612) and halogenated tryptophans, establishes a clear blueprint for the microbial production of this compound. nih.govfrontiersin.orggoogle.com

Table 1. Microbial Engineering Strategies for Tryptophan and Analog Production

Table 2. Mentioned Compounds and PubChem CIDs

Intrinsic Spectroscopic Properties of this compound

The substitution of a carbon atom with a nitrogen atom in the indole ring of tryptophan to create this compound (a structural analog of 7-azaindole) results in significant alterations to its electronic properties. acs.orgiastate.edu These changes manifest as distinct spectroscopic signatures that are advantageous for a variety of fluorescence-based studies.

Compared to tryptophan, this compound exhibits notable shifts in its absorption and fluorescence spectra. The absorption maximum of this compound is red-shifted by approximately 10 nm relative to tryptophan. iastate.edu An even more significant shift is observed in its fluorescence emission, which is red-shifted by about 46 nm to 70 nm compared to tryptophan in aqueous solutions. iastate.edunih.gov This substantial red-shift in both absorption and emission allows for the selective excitation and detection of this compound, even in the presence of multiple native tryptophan residues within a protein. acs.orgiastate.eduiastate.edu For instance, this compound can be selectively excited at wavelengths where the absorbance of tryptophan is minimal, such as between 310 and 320 nm. nih.gov

The following table summarizes the approximate absorption and emission maxima for tryptophan and this compound in aqueous environments.

| Compound | Absorption λmax (nm) | Emission λmax (nm) |

| Tryptophan | ~280 | ~350 |

| This compound | ~288-290 | ~400-420 |

Data compiled from multiple sources. iastate.edunih.govpnas.org Note that exact values can vary depending on the specific solvent environment and pH.

The fluorescence quantum yield of this compound is highly sensitive to the polarity of its local environment. nih.gov In aqueous solutions, its fluorescence is significantly quenched, leading to a low quantum yield. pnas.org However, when located in a more hydrophobic or nonpolar environment, such as the interior of a folded protein, its quantum yield can increase substantially. nih.gov For example, the quantum yield of 7-azaindole, the chromophore of this compound, increases from 0.01 in water to 0.25 in acetonitrile. nih.gov This environmental sensitivity is a key feature that allows this compound to serve as an effective probe for monitoring changes in protein conformation and solvent accessibility. acs.org Unlike tryptophan, which often displays complex, multi-exponential fluorescence decay kinetics, this compound exhibits a single exponential decay in water under many conditions, simplifying the interpretation of fluorescence lifetime data. acs.orgiastate.edu

The photophysics of this compound are influenced by excited-state proton transfer (ESPT) processes. researchgate.net In the presence of water molecules, this compound can undergo water-catalyzed ESPT, which provides a mechanism to probe for the presence of water in the immediate vicinity of the tryptophan analog. researchgate.net This process involves the transfer of a proton in the excited state and is a key factor in the environmental sensitivity of its fluorescence. The dynamics of this process, occurring on the picosecond timescale, can provide detailed information about the local hydration and hydrogen-bonding network around the probe. iastate.edu In certain protic solvents like methanol, this compound can exhibit bimodal fluorescence, with a "normal" emission band and a lower-energy "tautomer" band resulting from a double proton transfer mediated by the solvent. acs.org

Applications of this compound in Biomolecular Fluorescence Spectroscopy

The unique spectroscopic properties of this compound have been leveraged to study a range of biomolecular processes. By replacing a native tryptophan with this analog, or by introducing it at a specific site, researchers can gain insights into protein structure, dynamics, and interactions with a high degree of specificity.

The sensitivity of this compound's fluorescence to its local environment makes it an excellent probe for monitoring protein folding and conformational changes. acs.org As a protein folds, the environment around an incorporated this compound residue typically becomes more hydrophobic, leading to an increase in its fluorescence quantum yield and a blue-shift in its emission maximum. nih.gov This provides a clear signal that can be used to track the folding process in real-time. Furthermore, because this compound can be selectively excited, changes in its fluorescence can be monitored without interference from other aromatic residues in the protein. nih.gov This has been utilized in fluorescence resonance energy transfer (FRET) studies, where this compound can act as an acceptor to a donor fluorophore like p-cyanophenylalanine, providing a tool to measure intramolecular distances during folding. nih.gov

This compound is also a valuable tool for studying the mechanisms of protein-protein interactions. acs.org In many cases, protein interactions involve changes in the conformation or solvent exposure of residues at the binding interface. By placing this compound at or near a suspected interaction site, researchers can monitor changes in its fluorescence upon binding. iastate.edu This can provide information on the binding kinetics, the local environment of the interaction site, and conformational changes that occur during complex formation. unipd.ith-its.org The ability to selectively detect the this compound signal is particularly advantageous in systems where the interacting partner protein also contains tryptophan residues, a common challenge in fluorescence-based interaction studies. acs.orgnih.gov For example, energy transfer from native tryptophans in one protein to an this compound in its binding partner can be observed, providing direct evidence of their close proximity upon complex formation. iastate.edu

Elucidating Protein-Ligand Binding Events and Kinetics

The intrinsic fluorescence of this compound is highly sensitive to its local environment, a characteristic that is invaluable for studying protein-ligand interactions. photophysics.combmglabtech.comresearchgate.net Changes in the fluorescence properties of an this compound residue, such as emission intensity and wavelength, can signify a binding event. bmglabtech.com This phenomenon allows researchers to monitor the binding of a ligand to a protein in real-time.

Stopped-flow spectroscopy, which rapidly mixes solutions of the protein and ligand, can be used in conjunction with fluorescence detection to measure the kinetics of these binding events. photophysics.com By observing the change in this compound's fluorescence signal over time, association and dissociation rate constants can be determined. photophysics.com This kinetic data is crucial for understanding the mechanism of interaction between a protein and its ligand. photophysics.com For instance, the binding of the Y3AW analog of the hirudin N-terminal domain to thrombin has been investigated using the fluorescence properties of 7-azatryptophan, a close isomer of this compound. nih.gov The study monitored changes in the fluorescence emission spectra upon complex formation to probe the interaction. nih.gov

Probing Microenvironmental Polarity and Solvent Accessibility within Macromolecules

The fluorescence emission spectrum of this compound is particularly sensitive to the polarity of its surroundings. nih.govresearchgate.net In a nonpolar, hydrophobic environment, such as the core of a folded protein, its fluorescence emission is typically at a shorter wavelength (blue-shifted). Conversely, when exposed to a polar, aqueous environment, the emission shifts to a longer wavelength (red-shifted). This solvatochromic shift provides a direct measure of the microenvironmental polarity at the site of the this compound residue. nih.govresearchgate.net

This property has been effectively used to probe the local environment within proteins. For example, studies with 7-azatryptophan, which shares similar polarity-sensitive fluorescence, have demonstrated its utility as a sensor for the local polarity environment surrounding the tryptophan position. nih.govresearchgate.net The red-shift observed in the fluorescence of 7-azatryptophan incorporated into asparaginase (B612624) isozymes was used to infer the polarity of the tryptophan microenvironment. nih.gov Similarly, the fluorescence of 7-azatryptophan has been used to characterize the local environment of tryptophan in azurin, with fluorescence peaks serving as a marker for local polarity. acs.org The degree of solvent accessibility of an this compound residue can also be inferred from its fluorescence characteristics. A residue that is buried within the protein and shielded from the solvent will exhibit different fluorescence properties compared to a residue on the protein surface that is fully accessible to the solvent. pnas.orgnih.gov

Förster Resonance Energy Transfer (FRET) Studies Using this compound as a Donor/Acceptor

Förster Resonance Energy Transfer (FRET) is a powerful technique for measuring distances on the nanometer scale, making it ideal for studying protein conformational changes and intermolecular interactions. wikipedia.orgevidentscientific.com FRET involves the non-radiative transfer of energy from an excited donor fluorophore to a nearby acceptor fluorophore. wikipedia.org The efficiency of this transfer is highly dependent on the distance between the donor and acceptor, typically in the range of 1-10 nanometers. evidentscientific.comthermofisher.com

This compound can serve as either a donor or an acceptor in FRET pairs. Its distinct absorption and emission spectra allow it to be paired with other fluorophores, including other non-natural amino acids. For example, 7-azatryptophan (7AW) has been successfully used as a FRET acceptor with the non-natural amino acid p-cyanophenylalanine (PheCN) as the donor. nih.govnih.gov This FRET pair offers the advantage of having well-separated fluorescence spectra, which simplifies the analysis of the FRET signal. nih.govnih.gov

Furthermore, multi-FRET systems can be designed using this compound analogs. A system comprising PheCN, tryptophan (Trp), and 7AW has been developed to simultaneously monitor distance changes between three points within a protein. nih.govnih.gov Such multi-FRET systems provide more detailed structural information from a single experiment. nih.govnih.gov These FRET systems have been applied to study the urea-induced unfolding of various proteins, including the villin headpiece subdomain (HP35), a designed ββα motif (BBA5), and the human Pin1 WW domain. nih.govnih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy with this compound

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the three-dimensional structure and dynamics of proteins at atomic resolution. The incorporation of this compound, often with isotopic labels, can significantly enhance the capabilities of NMR for studying proteins.

Site-Selective Isotope Labeling for Structural and Dynamic Analysis

A significant challenge in NMR studies of large proteins is spectral complexity and signal overlap. anu.edu.au Site-selective isotope labeling, where specific amino acid residues are labeled with isotopes like ¹⁵N or ¹³C, can simplify spectra and aid in resonance assignment. ckisotopes.comsigmaaldrich.com Genetically encoding 7-aza-tryptophan (7AW) allows for its site-selective incorporation into proteins, providing a powerful tool for NMR analysis. acs.orgnih.gov

A system for the high-yielding, site-selective in vivo incorporation of 7AW in Escherichia coli has been developed. acs.orgnih.gov This method allows for the production of proteins with 7AW at specific positions, which can then be isotopically labeled. For instance, by using ¹⁵N/¹³C-labeled serine as a precursor for the synthesis of labeled 7AW, researchers have successfully produced 7AW-containing mutants of the 25 kDa Zika virus NS2B-NS3 protease. acs.orgnih.gov The resulting ¹⁵N-HSQC spectra showed single cross-peaks near the chemical shifts of the wild-type protein, confirming the structural integrity and enabling straightforward resonance assignments for site-specific probing. acs.orgnih.gov This approach is particularly valuable for studying ligand binding and conformational changes in large proteins where traditional assignment methods are challenging. anu.edu.auacs.org

Deuterium (B1214612) NMR for Probing Indole Ring Orientation in Complex Systems

Deuterium (²H) NMR spectroscopy is a sensitive technique for determining the orientation and dynamics of specific molecular groups. nih.gov By selectively labeling the indole ring of this compound with deuterium, it is possible to probe the orientation of the ring within a complex system, such as a protein embedded in a membrane. uark.eduuark.edu

The quadrupolar splitting observed in the ²H NMR spectrum is directly related to the orientation of the C-D bond relative to the magnetic field. nih.gov By analyzing these splittings for multiple deuterated positions on the indole ring, a precise determination of the ring's orientation and its motional averaging can be achieved. nih.gov Methods have been developed for the selective exchange of indole hydrogens with deuterium using catalysts like Raney nickel, enabling the preparation of specifically labeled 7-aza-Trp. uark.eduuark.edu This technique has been applied to study the orientation of tryptophan residues in membrane-spanning peptides like gramicidin (B1672133) A, providing insights into how these residues anchor the protein to the membrane. uark.eduuark.edu

Mass Spectrometric Analysis of this compound Derivatives

Mass spectrometry (MS) is a fundamental analytical technique for determining the mass-to-charge ratio of ions, enabling the identification and quantification of molecules. thermofisher.com In the context of proteins containing this compound, MS is crucial for confirming the successful incorporation of the non-natural amino acid and for characterizing its derivatives. pnas.org

Electrospray ionization high-resolution tandem mass spectrometry (ESI-HR-MS/MS) has proven to be a valuable tool for the differentiation and structural characterization of positional isomers of protected azatryptophan derivatives. researchgate.netresearchgate.net The fragmentation patterns observed in the MS/MS spectra of protonated ([M+H]⁺) and sodiated ([M+Na]⁺) ions of different azatryptophan isomers can be distinct, allowing for their unambiguous identification. researchgate.netresearchgate.net For example, the presence or absence of specific fragment ions, as well as their relative abundances, can differentiate between isomers. researchgate.net

Furthermore, a combined approach of fluorescence detection and mass spectrometry can be used to verify the incorporation of azatryptophans into proteins. pnas.org After enzymatic digestion of the protein, the resulting peptides are separated by HPLC, and the fluorescent, azatryptophan-containing peptide can be identified and its mass confirmed by Q-TOF MS. pnas.org This method was successfully used to confirm the incorporation of 4-azatryptophan (B2611089) and 5-azatryptophan into human annexin (B1180172) A5 and to quantify the high level of substitution. pnas.org

Spectroscopic Characterization and Advanced Analytical Probing

The structural identification of 8-azatryptophan and its distinction from other positional isomers (such as 4-, 5-, 6-, and 7-azatryptophan) is a significant analytical challenge due to their identical mass and similar chemical properties. High-resolution tandem mass spectrometry (HR-MS/MS), particularly when coupled with electrospray ionization (ESI), has proven to be a powerful technique for this purpose. nih.govcurrenta.de The differentiation relies on the principle that the position of the nitrogen atom within the bicyclic azaindole ring system fundamentally influences the fragmentation pathways of the molecule upon collisional activation. researchgate.netresearchgate.net

Research into the fragmentation behavior of protected azatryptophan derivatives demonstrates that their positional isomers exhibit unique and reproducible fragmentation patterns under ESI-HR-MS/MS analysis. nih.gov These distinctions are observable in the mass spectra of both protonated molecules ([M+H]⁺) and their sodium adducts ([M+Na]⁺). researchgate.net The specific fragmentation pathways and the relative abundance of resulting product ions serve as a diagnostic fingerprint for each isomer. researchgate.net

A detailed investigation of differentially protected azatryptophan derivatives highlighted these unique fragmentation behaviors. nih.govresearchgate.net For instance, when comparing isomers of protected azatryptophans, distinct product ions were observed that allowed for their unambiguous differentiation. The study revealed that the position of the nitrogen atom in the pyrrolopyridine ring was a key factor governing the fragmentation cascade. nih.govresearchgate.net

While the study focused on several isomers, the principles can be extended to the entire family of azatryptophans. The fragmentation of the [M+H]⁺ ion of one isomer might yield a specific fragment ion that is completely absent in the spectrum of another. researchgate.netresearchgate.net For example, analysis of two different protected isomers showed that one produced a fragment ion at m/z 332.0857, resulting from the loss of both butyloxycarbonyl (Boc) and fluorenylmethyloxycarbonyl (Fmoc) protecting groups, which was not observed for the other isomer. nih.govresearchgate.net Furthermore, the relative abundance of certain shared fragment ions can also be a key differentiator. For one isomer, fragment ions at m/z 422.0812 and 378.0912 were found to be significantly more abundant, likely due to the formation of more stable ionic structures, a stability that is dictated by the location of the nitrogen atom. nih.govresearchgate.net

The general approach involves:

Ionization: Generating protonated ([M+H]⁺) or other adduct ions (e.g., [M+Na]⁺) using a soft ionization technique like ESI. currenta.de

Isolation: Selecting the precursor ion of interest within the mass spectrometer.

Fragmentation: Inducing fragmentation of the isolated precursor ion, typically through collision-induced dissociation (CID). core.ac.uknih.gov

Analysis: Detecting and analyzing the resulting product ions to identify unique fragments or abundance patterns that are characteristic of a specific isomer's structure. currenta.de

This mass spectrometry-based methodology is crucial for the quality control and structural verification of azatryptophan-containing compounds in various research applications, from peptide synthesis to protein engineering. nih.govresearchgate.net

Table 1: Differentiating Fragment Ions of Two Positional Isomers of Protected Azatryptophan

The following table presents example data from a study differentiating two positional isomers of protected azatryptophan derivatives using ESI-HR-MS/MS. This illustrates how unique fragmentation patterns enable their distinction.

| Precursor Ion Type | Isomer | Observed Differentiating Fragment Ion (m/z) | Interpretation | Reference |

| [M+H]⁺ | Isomer A | 358.0846 | Additional ion present only for this isomer. | researchgate.netresearchgate.net |

| [M+H]⁺ | Isomer A | 332.0857 | Formed by the expulsion of Boc and Fmoc groups; absent in Isomer B. | researchgate.net |

| [M+H]⁺ | Isomer B | 422.0812 | Relatively more abundant compared to Isomer A. | nih.govresearchgate.net |

| [M+H]⁺ | Isomer B | 378.0912 | Relatively more abundant compared to Isomer A. | nih.govresearchgate.net |

Mechanistic Studies of 8 Azatryptophan in Biological Systems

Protein Binding Affinity and Specificity

8-Azatryptophan, an isosteric analog of tryptophan, serves as a valuable probe for investigating protein structure and function. Its unique photophysical properties, which are sensitive to the local environment, allow for detailed studies of protein binding and interactions. The substitution of a carbon atom with nitrogen in the indole (B1671886) ring alters its hydrogen-bonding capabilities and electronic distribution, which can influence binding affinity and specificity.

The oligopeptide transport system (Opp) in bacteria is crucial for nutrient acquisition. The binding protein component, OppA, exhibits broad specificity, recognizing peptides of varying lengths and sequences. Studies on the OppA from Lactococcus lactis (OppALl) have utilized peptides containing this compound to elucidate the binding mechanism.

In one key study, nonameric peptides with this compound incorporated at either position 3 or 7 were synthesized to probe the peptide-binding cavity of OppALl. embopress.orgnih.gov The intrinsic fluorescence of this compound is highly sensitive to the polarity of its environment, making it an effective reporter. embopress.orgnih.gov When these peptides bound to OppALl, a significant increase in the fluorescence quantum yield of the this compound residue was observed. embopress.org This indicated that the azatryptophan residue was shielded from the aqueous solvent upon binding, moving into a more nonpolar environment within the protein. embopress.org

The research demonstrated that the binding protein accommodates and encloses the initial six amino acids of the peptide substrate. embopress.orgnih.gov The subsequent residues of longer peptides remain more exposed to the solvent, interacting with the surface of the OppA protein. embopress.orgnih.gov This model of peptide binding, supported by the environmental sensitivity of the incorporated this compound, distinguishes the mechanism of OppA in L. lactis from homologous proteins in other bacteria like E. coli or Salmonella typhimurium, which typically bind shorter peptides that are fully enclosed. embopress.org The ability of OppA to interact with, but not necessarily transport, certain peptides highlights that binding alone is not the sole determinant of transport specificity. nih.gov

The substitution of tryptophan with this compound has been instrumental in characterizing the binding interfaces of various protein-ligand and protein-protein complexes.

Thrombin: The interaction between the potent anticoagulant hirudin and the enzyme thrombin was investigated using a hirudin analog where tyrosine at position 3 was replaced with this compound (Y3AW). nih.gov The affinity of this analog for thrombin was measured and compared to the wild-type and a tryptophan-substituted (Y3W) analog. The substitution of tryptophan with this compound resulted in a notable decrease in binding affinity. nih.gov This change is likely attributable to the lower hydrophobicity of the 8-azaindole ring compared to the indole ring of tryptophan. nih.gov The fluorescence of the this compound residue was strongly quenched upon binding to thrombin, a phenomenon suggested to be caused by interactions with structural water molecules at the hirudin-thrombin interface. nih.gov

| Hirudin Analog (Fragment 1-47) | Target | Dissociation Constant (Kd) | Change in Free Energy of Binding (ΔΔGb) |

| Wild-type | α-thrombin (fast form) | 0.2 nM | - |

| Y3AW | α-thrombin (fast form) | 2.2 nM | +1.4 kcal/mol |

Data sourced from De Filippis et al., 2000. nih.gov A positive ΔΔGb indicates weaker binding than wild-type.

Ras-binding domain (RBD): To study the interaction between the Ras protein and its effector, c-Raf-1, a synthetic Ras-binding domain (RBD) was created. pnas.orgnih.gov This synthesis utilized chemical ligation to incorporate N¹-methyl-7-azatryptophan (a derivative of this compound) at position 91. pnas.orgnih.gov This specific placement provided a fluorescent probe distinct from natural tryptophan. pnas.org Kinetic analysis showed that the modified RBD protein interacted with Ras in a manner nearly identical to the unmodified RBD, demonstrating that the analog served as a minimally perturbing optical probe for monitoring the binding process. pnas.org

Avidin (B1170675): The high-affinity interaction between biotin (B1667282) and avidin was probed using biotinylated 1-methyl-7-azatryptophan. acs.org The complex photophysics of the probe, including its non-exponential fluorescence decay upon binding to avidin, demonstrated its utility in studying interactions even within large proteins that contain multiple native tryptophan residues. acs.org The red-shifted absorption and emission spectra of the azatryptophan analog allow it to be selectively excited and monitored, providing a clear channel of information about the binding event. acs.org

Allosteric regulation, where binding at one site affects a protein's function at a distant site, is fundamental to cellular control. nih.gov Substituting tryptophan with this compound can perturb the delicate network of interactions that mediate these allosteric signals.

Studies on E. coli aspartate transcarbamylase, a classic model of allostery, showed that replacing its tryptophan residues with 7-azatryptophan (B1233867) (85% incorporation) significantly altered its regulatory properties. nih.gov While the enzyme's maximum catalytic activity remained unchanged, its homotropic and heterotropic interactions were affected. nih.gov The modified enzyme was activated by ATP and inhibited by CTP to a greater extent than the native enzyme. nih.gov Furthermore, the substrate saturation curve was shifted, indicating that the substitution made the low-substrate-affinity (T-state) conformation of the enzyme less catalytically efficient. nih.gov This suggests that the subtle change in the tryptophan analog's structure and hydrogen-bonding potential can shift the conformational equilibrium and impact the transduction of allosteric signals. nih.govnih.gov

Mutations, even at surface-exposed sites, can influence allosteric responses by altering the protein's dynamic and conformational landscape. frontiersin.orgelifesciences.org The replacement of a key tryptophan involved in an allosteric network with this compound could similarly tune the allosteric properties of a protein by modifying local polarity, hydrogen-bonding networks, and conformational flexibility, thereby impacting communication between regulatory and active sites. nih.govembopress.org

Enzyme-Mediated Transformations and Interactions

The incorporation of this compound in place of tryptophan can modify the catalytic efficiency and kinetics of an enzyme, even if the substitution is not directly at the catalytic site. The region of an enzyme where the substrate binds and the chemical reaction occurs is the active site. wikipedia.org

In the case of the this compound-substituted aspartate transcarbamylase, there was no change in the enzyme's specific activity (Vmax) under optimal conditions. nih.gov However, the kinetics at sub-saturating substrate concentrations were altered. nih.gov The substrate concentration required to achieve half-maximal velocity (Km) was affected, particularly in the presence of allosteric effectors like CTP. nih.gov This indicates a change in the enzyme's affinity for its substrate or in the catalytic efficiency of certain conformational states. nih.govchemguide.co.uk

| Enzyme/Protein System | Effect of this compound Substitution | Kinetic Parameter Change |

| Aspartate Transcarbamylase | Altered allosteric response | Shift in aspartate saturation curve; greater inhibition by CTP. nih.gov |

| Hirudin (inhibitor) | Reduced affinity for thrombin | ~10-fold increase in Kd for the fast form of thrombin. nih.gov |

The precise three-dimensional arrangement of amino acids in an enzyme's active site determines its specificity for a substrate. khanacademy.org Introducing this compound can modulate this conformation and affect substrate recognition. The active site is not a rigid structure; it can change shape upon substrate binding, a concept known as induced fit. khanacademy.org

In the complex between the this compound-containing hirudin analog and thrombin, the strong quenching of the analog's fluorescence was attributed to the specific conformation at the binding interface. nih.gov The model suggested that the N⁷-H group of the azaindole ring interacts with a structural water molecule, which in turn can influence the local hydrogen-bonding network and the precise positioning of the inhibitor in the active site cleft of thrombin. nih.gov

Similarly, the recognition of substrates by tryptophan 2,3-dioxygenase involves specific hydrogen-bonding and electrostatic interactions within the active site that define its stereospecificity. nih.gov Replacing a tryptophan in or near such an active site with this compound would inevitably alter these interactions, potentially leading to a change in substrate recognition, binding orientation, or the stability of the transition state, thereby modulating the enzyme's function. nih.govlibretexts.org

Cellular Permeation and Uptake Mechanisms

The cellular entry of this compound, a structural analog of the essential amino acid L-tryptophan, is fundamentally governed by the sophisticated molecular machinery that controls amino acid homeostasis. As a non-proteinogenic amino acid, its biological activity is contingent upon its ability to traverse the cell membrane and participate in cellular processes. Direct research focused exclusively on the permeation and uptake of this compound is limited; however, its structural congruence with L-tryptophan allows for a well-founded understanding of its transport mechanisms based on the extensive studies of tryptophan and other large neutral amino acids. It is presumed that this compound utilizes the same transport systems as its natural counterpart.

Analysis of Membrane Interaction Models (e.g., inverted micelle, pore formation, carpet model)

Models such as the inverted micelle, "barrel-stave" or "toroidal" pore formation, and the "carpet-like" mechanism are primarily invoked to describe the membrane-disrupting actions of larger molecules like antimicrobial and cell-penetrating peptides. mdpi.comresearchgate.net These models describe processes where peptides aggregate to compromise membrane integrity, leading to pore formation or membrane dissolution.

The entry of a single amino acid analog like this compound into a cell does not occur via these disruptive mechanisms. Instead, its interaction with the cell membrane is more subtle, involving partitioning at the membrane-water interface before being recognized and translocated by a carrier protein. Research on tryptophan and its analogs reveals a distinct preference for localization at the membrane interface. nih.govmdpi.com Studies utilizing NMR have shown that tryptophan analogs reside in the complex electrostatic environment near the lipid headgroups and glycerol (B35011) backbone. nih.govcore.ac.uk

This interfacial preference is not driven solely by simple amphipathicity or hydrogen bonding with lipid carbonyls. nih.govmdpi.com Instead, it is thought to be dominated by the unique physical properties of the indole ring: its large, flat, and rigid shape, which limits deep penetration into the hydrocarbon core, and its π electronic structure, which interacts favorably with the quadrupolar moments and charged groups within the interfacial region. nih.gov It can be inferred that this compound, possessing a similar aromatic and structural profile, would exhibit comparable behavior, transiently localizing at the lipid-water interface. This positioning facilitates its efficient capture by membrane-embedded transporter proteins for subsequent translocation into the cytoplasm, a mechanism fundamentally distinct from pore formation or membrane micellization.

Influence of this compound on Specific Amino Acid Transporter Systems

The cellular uptake of large neutral amino acids, including tryptophan, is mediated by several specific solute carrier (SLC) transporter systems. As a close structural analog, this compound is expected to be a substrate for these same transporters, and consequently, a competitive inhibitor of the transport of other native substrates.

The most prominent of these transporters is the L-type Amino Acid Transporter 1 (LAT1, or SLC7A5) . LAT1 is a sodium-independent obligatory exchanger that transports large neutral amino acids with branched or aromatic side chains, such as leucine, phenylalanine, and tryptophan. mdpi.comsolvobiotech.com It forms a heterodimeric complex with the glycoprotein (B1211001) CD98 (4F2hc, or SLC3A2), which is essential for its stability and translocation to the plasma membrane. solvobiotech.com LAT1 is crucial for supplying essential amino acids to proliferating cells, such as activated T-cells and various cancer cells, and for transport across the blood-brain barrier. solvobiotech.comguidetopharmacology.org

Another relevant transporter is the ASCT2 (or SLC1A5) . While its name suggests a preference for smaller amino acids like alanine, serine, and cysteine, ASCT2 is a key transporter of glutamine in many cancer cells and has also been identified as a significant contributor to serine uptake. mdpi.combiorxiv.org It functions as a sodium-dependent antiporter. solvobiotech.com Given the broad substrate specificity of some transporters, interaction of tryptophan analogs with ASCT2, while perhaps less significant than with LAT1, cannot be entirely ruled out.

The use of tryptophan analogs to probe transporter function is a common experimental strategy. For example, 7-azatryptophan has been used in studies of amino acid transport in Bacillus subtilis. asm.org Similarly, this compound incorporated into peptides has been used as a fluorescent probe to report on the polarity of the binding pocket of the oligopeptide transport system receptor (OppA) in Lactococcus lactis. nih.gov These studies underscore the principle that this compound interacts with amino acid and peptide binding sites. It is therefore highly probable that this compound acts as a competitive substrate for LAT1, interfering with the transport of tryptophan and other large neutral amino acids that share this pathway.

Structure Activity Relationship Sar Investigations and Rational Design

Correlating 8-Azatryptophan Substitution with Functional Activity in Peptides and Proteins

The substitution of tryptophan with azatryptophan isomers, such as 7-azatryptophan (B1233867), has been shown to significantly impact the functional activity of peptides and proteins. This is primarily due to the alteration of the electronic and hydrogen-bonding properties of the indole (B1671886) side chain. The introduction of a nitrogen atom makes the indole ring more polar and capable of forming different hydrogen bond networks compared to the native tryptophan.

Conversely, the incorporation of 7-azatryptophan into the N-terminal domain of hirudin, a potent thrombin inhibitor, resulted in a 10-fold reduction in its affinity for thrombin. This decrease in binding affinity was likely due to the lower hydrophobicity of 7-azatryptophan compared to tryptophan. These findings suggest that the functional consequences of substituting tryptophan with an azatryptophan isomer are highly context-dependent and are influenced by the specific role of the tryptophan residue in the protein's structure and mechanism of action.

| Peptide/Protein | Tryptophan Analog | Position of Substitution | Observed Effect on Functional Activity | Reference |

|---|---|---|---|---|

| NCR169C (Antimicrobial Peptide) | 7-Azatryptophan | Multiple | Decreased antibacterial activity | nih.gov |

| Hirudin (Thrombin Inhibitor) | 7-Azatryptophan | Tyr3 replaced by 7-Azatryptophan | 10-fold reduced affinity for thrombin | researchgate.net |

Analysis of Positional Effects of this compound within Amino Acid Sequences

The specific position of an amino acid substitution within a peptide or protein sequence is critical in determining its impact on structure and function. This is particularly true for tryptophan, whose bulky and chemically complex side chain often plays a key role in protein folding, stability, and interaction with other molecules. The analysis of positional effects for this compound, informed by studies on other tryptophan analogs, is crucial for its effective utilization in biomolecule design.

The importance of the position of tryptophan residues has been highlighted in studies of tryptophan-rich antimicrobial peptides, where the location of these residues affects their antimicrobial activity nih.gov. The aromatic side chain of tryptophan is known to form hydrogen bonds with components of the membrane bilayer, and altering the position of this interaction can modulate the peptide's efficacy.

In the case of penetratin, a cell-penetrating peptide, the substitution of tryptophan at different positions with aza-glycine or glycine (B1666218) had markedly different effects on cellular uptake nih.gov. Replacement of Trp48 completely abolished cellular uptake, whereas the substitution of Trp56 with aza-glycine actually increased internalization nih.gov. This demonstrates that the functional consequence of modifying a tryptophan residue is highly dependent on its specific location and the surrounding amino acid sequence.

For this compound, its positional effects would be dictated by the local microenvironment within the peptide or protein. If the native tryptophan is located in a hydrophobic core, its replacement with the more polar this compound could be destabilizing. Conversely, if the tryptophan is at a protein-protein interface where its indole N-H group acts as a hydrogen bond donor, the introduction of an additional nitrogen atom in the indole ring of this compound could either disrupt or create new, potentially beneficial, hydrogen bonding opportunities, depending on its precise orientation. Therefore, a thorough understanding of the structural and functional role of the target tryptophan residue is a prerequisite for predicting the outcome of its substitution with this compound.

Comparative SAR Studies of this compound with Other Tryptophan Analogs

To fully understand the unique properties of this compound, it is valuable to compare its potential structure-activity relationships with those of other tryptophan analogs. These analogs can range from other azatryptophan isomers to halogenated tryptophans, each with distinct electronic and steric properties.

A study on the antimicrobial peptide NCR169C provides a direct comparison between the effects of incorporating 7-azatryptophan and fluorotryptophans nih.gov. While the presence of 7-azatryptophan did not enhance the biological activity of the peptide, the incorporation of modified fluorotryptophans significantly enhanced its antimicrobial activity without a notable hemolytic effect nih.gov. This suggests that in the context of this particular antimicrobial peptide, modulating the electronic properties of the indole ring through fluorination is a more effective strategy for enhancing activity than increasing its polarity and hydrogen bonding potential through aza-substitution.

Azatryptophans, including the potential properties of this compound, are generally more hydrophilic than tryptophan iris-biotech.de. This increased polarity can be a disadvantage in environments where hydrophobicity is crucial for function, such as membrane insertion or binding to a hydrophobic pocket. In contrast, other tryptophan analogs, such as N-methyl-tryptophan, can increase hydrophobicity and have been used to study the role of hydrogen bonding at the membrane interface mdpi.com.

| Tryptophan Analog | Key Physicochemical Property Change | Observed Effect in NCR169C Peptide | Reference |

|---|---|---|---|

| 7-Azatryptophan | Increased polarity, altered H-bonding | Did not enhance biological activity | nih.gov |

| Fluorotryptophans | Altered electronic properties of the indole ring | Significantly enhanced antimicrobial activity | nih.gov |

Principles for Rational Design of this compound-Containing Biomolecules with Tuned Properties

The rational design of biomolecules incorporating this compound requires a deep understanding of the structure-function relationships of the target peptide or protein. Based on the insights gained from studies of other azatryptophans and general principles of protein engineering, several key principles can be outlined for the strategic incorporation of this compound to achieve desired properties.

Define the Goal of Substitution : The first step is to clearly define the desired outcome of the substitution. Is the aim to increase binding affinity, improve stability, alter enzymatic activity, or introduce a spectroscopic probe? The intended function will guide the choice of where to incorporate this compound.

Analyze the Local Environment of the Target Tryptophan : A detailed analysis of the three-dimensional structure of the target protein is crucial. The role of the native tryptophan residue must be understood. Is it involved in hydrophobic packing, hydrogen bonding, cation-π interactions, or is it solvent-exposed? Computational modeling can be a valuable tool in this analysis stackwave.com.

Consider the Physicochemical Properties of this compound : The key differences between tryptophan and this compound, namely the increased polarity and altered hydrogen-bonding capabilities of the latter, must be at the forefront of the design process.

For increasing binding affinity, this compound could be introduced at an interface where the additional nitrogen atom can form a new hydrogen bond with a partner molecule.

To enhance stability, if a native tryptophan is in a polar environment, its replacement by the more polar this compound might be favorable.

To modulate enzymatic activity, placing this compound in or near the active site could alter substrate binding or the catalytic mechanism.

Iterative Design and Experimental Validation : Rational design is often an iterative process. An initial set of designs should be generated and computationally evaluated. The most promising candidates should then be synthesized and experimentally characterized to assess their functional properties. The results of these experiments can then be used to refine the next round of designs.

The successful rational design of this compound-containing biomolecules will depend on a synergistic combination of computational prediction and experimental validation. While the specific effects of this compound are yet to be extensively documented, the principles derived from the study of other non-canonical amino acids provide a solid framework for its future application in protein engineering and drug discovery.

Theoretical and Computational Investigations of 8 Azatryptophan Systems

Quantum Mechanical (QM) and Molecular Mechanics (MM) Hybrid Approaches

Hybrid QM/MM methods are powerful tools for studying localized chemical events, such as reactions or electronic excitations, within the large environment of a biomolecule. nsf.gov In this approach, the chemically active region (e.g., the 8-azatryptophan residue) is treated with high-level quantum mechanics, while the surrounding protein and solvent are described by more computationally efficient molecular mechanics force fields. q-chem.compsu.edu This partitioning allows for an accurate description of electronic phenomena without the prohibitive computational cost of treating the entire system with QM methods. nsf.gov

The introduction of a nitrogen atom into the indole (B1671886) ring of tryptophan significantly alters its electronic properties. QM/MM calculations are employed to precisely characterize these changes. psu.edu These calculations reveal modifications in the electron density distribution, orbital energies, and other electronic descriptors of this compound when it is part of a larger system.

A key property influenced by this substitution is the molecular dipole moment. arxiv.org The dipole moment is crucial for understanding intermolecular interactions, particularly electrostatic and long-range interactions. arxiv.org Computational models have shown that the dipole moment of a molecule can vary based on its environment, such as its position within a protein or membrane. biorxiv.org For fluorophores like 7-azaindole (B17877), a close analog of the this compound chromophore, theoretical calculations predict a significant difference between the ground-state and excited-state dipole moments, a finding that aligns with experimental observations from Stark effect measurements. researchgate.net This change in dipole moment upon excitation is fundamental to the environmental sensitivity of its fluorescence.

Table 1: Comparison of Calculated Dipole Moments for 7-Azaindole

| State | Method | Calculated Dipole Moment (Debye) |

|---|---|---|

| Ground State (S₀) | Stark Effect | 1.59 |

| Excited State (S₁) | Stark Effect | 2.30 |

Data compiled from experimental Stark effect measurements, which are corroborated by computational predictions. researchgate.net

The fluorescence of azatryptophans is highly sensitive to the local environment, a phenomenon that can be investigated through simulations of its excited-state dynamics. arxiv.org Upon absorption of light, the molecule enters an excited state where processes like excited-state proton transfer (ESPT) can occur. nih.gov ESPT is a critical pathway that can lead to fluorescence quenching or the appearance of new, red-shifted emission bands. acs.org

Computational simulations, including QM/MM and ab initio molecular dynamics, can map the potential energy surfaces of the excited state to identify feasible proton transfer pathways. uni-saarland.desurrey.ac.ukresearchgate.net These studies can model how surrounding water molecules or amino acid side chains can act as proton donors or acceptors, facilitating the transfer. core.ac.uk For example, in systems like 8-azaxanthine, dual fluorescence is observed and attributed to photo-transformation in the excited state, a process that can be modeled kinetically. nih.gov By simulating these ultrafast events, researchers can understand the specific molecular interactions that dictate the fluorescence response of this compound, such as its quenching in the presence of proton-donating groups. nih.gov

Molecular Dynamics Simulations of this compound-Containing Biomolecules

Molecular dynamics (MD) simulations provide a computational microscope to observe the movement and interactions of atoms in biomolecules over time. mdpi.com By incorporating this compound into a protein or peptide sequence in silico, MD simulations can predict how this substitution affects the molecule's structure, stability, and interactions. ethz.ch

The conformation of a protein—its three-dimensional shape—is critical to its function. nih.gov MD simulations are used to explore the possible conformations that a peptide or protein containing this compound can adopt. libretexts.org These simulations can reveal whether the introduction of the unnatural amino acid induces significant structural changes or if it is well-tolerated within the native fold. researchgate.net

By calculating metrics such as the root-mean-square deviation (RMSD) and radius of gyration over the course of a simulation, researchers can assess the stability of the biomolecule. researchgate.net A stable protein will generally exhibit smaller fluctuations in these values. Studies on peptides containing unnatural amino acids have used MD to evaluate their folding and dimerization properties. ethz.ch Furthermore, simulations can help understand how environmental factors, such as pH, influence the protonation states and subsequent conformations of peptides. mpg.de

Understanding how a protein interacts with other molecules is fundamental to elucidating its biological role. nih.gov In silico methods like molecular docking and MD simulations are pivotal in modeling these interactions at an atomic level. nih.govbiorxiv.orgmdpi.com When this compound is incorporated into a protein, it can alter the binding interface for ligands or other proteins. nih.gov

Computational models can predict the binding affinity and orientation of ligands in a protein's active site. frontiersin.org For instance, the substitution of a key tryptophan residue with this compound can be modeled to see how it affects interactions with a substrate or inhibitor. nih.gov Similarly, the role of this compound in mediating protein-protein interactions can be explored. nih.govfrontiersin.org These simulations can identify changes in hydrogen bonding, hydrophobic interactions, or electrostatic forces at the protein-protein interface, providing a rationale for experimentally observed changes in binding affinity. frontiersin.org

Quantitative Structure-Activity Relationship (QSAR) Modeling with this compound Derivatives

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to find a statistical relationship between the chemical structure of a series of compounds and their biological activity. imist.mamdpi.com The goal is to develop a predictive model that can estimate the activity of new, unsynthesized derivatives. researchgate.net

For this compound, QSAR studies would involve designing a series of derivatives with varied substituents and correlating their structural properties (descriptors) with a measured biological activity, such as enzyme inhibition or receptor binding affinity. nih.govchemmethod.com These descriptors can be steric, electronic, or hydrophobic in nature. ijpsr.com

While specific QSAR studies focused exclusively on a broad range of this compound derivatives are not extensively documented in readily available literature, the methodology is widely applied to analogous heterocyclic compounds and modified amino acids. ijpsr.comnih.gov A typical QSAR workflow involves:

Creating a dataset of derivatives with known activities. nih.gov

Calculating a wide range of molecular descriptors for each derivative.

Using statistical methods, like multiple linear regression (MLR) or machine learning algorithms, to build the QSAR model. nih.govnih.gov

Validating the model's predictive power using internal and external test sets. jmaterenvironsci.com

The resulting model can provide insights into which structural features are crucial for activity and guide the rational design of more potent or specific derivatives. nih.gov

Predictive Modeling of Biological Activity from Structural Descriptors

Predictive modeling of the biological activity of this compound and its analogs often employs Quantitative Structure-Activity Relationship (QSAR) studies. These computational techniques aim to establish a mathematical relationship between the structural properties (descriptors) of a series of compounds and their experimentally determined biological activities.

QSAR models are powerful tools in drug discovery and development. abjournals.org They allow for the prediction of the activity of novel, unsynthesized compounds, thereby guiding the design of more potent and selective molecules. nih.gov The process typically involves calculating a variety of molecular descriptors that characterize the physicochemical properties of the molecules, such as their electronic, steric, and hydrophobic features. google.com These descriptors are then correlated with the biological activity using statistical methods like multiple linear regression (MLR) or more advanced machine learning algorithms. abjournals.orgnih.gov

For instance, a QSAR study on a series of 8-azaadenine (B1664206) analogs, which share structural similarities with this compound, successfully identified key structural features necessary for their interaction with the A1 adenosine (B11128) receptor. nih.gov The resulting model was used to predict the activity of virtual libraries of related compounds. nih.gov The reliability of such models is rigorously tested through various validation techniques to ensure their predictive power. nih.gov

The development of a robust QSAR model relies on the careful selection of relevant descriptors. Methods like the genetic function algorithm (GFA) can be employed to choose the most informative descriptors from a large pool of calculated ones. abjournals.org The final QSAR equation provides a quantitative understanding of how different structural modifications influence the biological activity. For example, a QSAR equation might look like:

Log IC50 = 2.886 - 0.054 (LUMO) + 0.073 (μ) – 0.148 (α) – 0.046 (RD) + 0.046 (BM) + 0.001 (Vvdw) – 0.421 (qC2) + 1.138 (qC8) – 0.092 (qC9) + 2.61 (qC10) + 1.354 (qN1) undip.ac.id

In this hypothetical example, descriptors such as the energy of the Lowest Unoccupied Molecular Orbital (LUMO), dipole moment (μ), and various atomic charges (q) are used to predict the half-maximal inhibitory concentration (IC50). undip.ac.id

Table 1: Examples of Structural Descriptors Used in QSAR Studies

| Descriptor Category | Specific Descriptor Examples | Description |

| Electronic | LUMO (Lowest Unoccupied Molecular Orbital) energy, Dipole moment (μ), Atomic charges | Describe the electronic distribution and reactivity of the molecule. |

| Steric | Molar refractivity, Molecular volume | Relate to the size and shape of the molecule. |

| Hydrophobic | LogP (partition coefficient) | Measures the hydrophobicity of the molecule. |

| Topological | Connectivity indices, Shape indices | Describe the atomic connectivity and overall shape of the molecule. |

This table is for illustrative purposes and the specific descriptors used can vary widely between studies.

Computational Design and Virtual Screening of Novel this compound Analogs

Computational design and virtual screening are powerful strategies for the discovery of novel analogs of this compound with desired biological activities. iphy.ac.cn These in silico methods allow for the rapid evaluation of large libraries of virtual compounds, prioritizing a smaller, more manageable number for synthesis and experimental testing. nih.gov

Computational Design involves the rational modification of a known active molecule, such as this compound, to enhance its properties. This can involve altering functional groups, changing the scaffold, or introducing new substituents to improve binding affinity, selectivity, or other pharmacological characteristics. iphy.ac.cn The design process is often guided by the structural information of the target protein, if available, or by insights gained from QSAR models. nih.gov

Virtual Screening is the process of computationally searching large compound databases to identify molecules that are likely to bind to a specific biological target. nih.gov There are two main approaches to virtual screening:

Ligand-based virtual screening: This method relies on the knowledge of other molecules that bind to the target of interest. A model, such as a pharmacophore or a QSAR equation, is built based on the structural features of known active compounds. nih.gov This model is then used to screen a database for new molecules that fit the model.

Structure-based virtual screening: When the three-dimensional structure of the target protein is known, molecular docking can be used to predict the binding mode and affinity of potential ligands. researchgate.net In this approach, each molecule in a database is "docked" into the binding site of the protein, and a scoring function is used to estimate the strength of the interaction. researchgate.net

The process of discovering novel inhibitors often combines both ligand-based and structure-based approaches. For example, a pharmacophore model can be generated from known inhibitors and used for an initial screening of a large database. The resulting hits can then be subjected to molecular docking studies to refine the selection and predict their binding interactions. nih.gov

Following virtual screening, the most promising candidates are often further evaluated using molecular dynamics (MD) simulations. MD simulations provide a more dynamic picture of the ligand-protein interaction, helping to assess the stability of the predicted binding mode over time. nih.gov

Table 2: Key Steps in Computational Design and Virtual Screening

| Step | Description |

| Target Identification and Validation | Identifying a biological target relevant to a disease of interest. |

| Database Preparation | Preparing a library of small molecules for screening. |

| Pharmacophore Modeling (Ligand-based) | Creating a model of the essential features required for biological activity. |

| Molecular Docking (Structure-based) | Predicting the binding orientation and affinity of ligands to a target protein. |

| Scoring and Ranking | Evaluating and ranking the screened compounds based on their predicted activity. |

| Hit Selection and Optimization | Selecting the most promising candidates for further experimental validation and lead optimization. |

The integration of these computational methods significantly accelerates the drug discovery process, reducing the time and cost associated with identifying new therapeutic agents. iphy.ac.cnnih.gov

Biosynthesis and Metabolic Integration of 8 Azatryptophan in Biological Contexts

Integration within Tryptophan Biosynthesis Pathways

The integration of 8-azatryptophan into the tryptophan biosynthesis pathway is a notable example of metabolic engineering. This process relies on the ability of enzymes within the pathway to recognize and process this synthetic analog.

Substrate Recognition by Tryptophan Synthase and Related Enzymes

Tryptophan synthase, a key enzyme in the final steps of tryptophan biosynthesis, exhibits a degree of substrate promiscuity. wikipedia.org This enzyme, typically a tetrameric complex of α and β subunits, catalyzes the formation of tryptophan from indole (B1671886) and serine. wikipedia.orgmdpi.com The α subunit is responsible for converting indole-3-glycerol phosphate (B84403) to indole, which is then channeled to the β subunit. wikipedia.orgmdpi.comnih.gov The β subunit, in a pyridoxal (B1214274) phosphate-dependent reaction, condenses indole with serine to produce tryptophan. wikipedia.org

Research has demonstrated that tryptophan synthase can accept various indole analogs as substrates, including 7-azaindole (B17877), the precursor to 7-azatryptophan (B1233867). wikipedia.org This acceptance is not without consequences for the enzyme's efficiency. The substitution of the carbon at the 7th position of the indole ring with a nitrogen atom, as in 7-azaindole, can be accommodated by the active site of tryptophan synthase. wikipedia.orgpnas.org This allows for the in vivo production of this compound in organisms engineered to express tryptophan synthase and supplied with the appropriate precursors. pnas.org The ability of tryptophan synthase to utilize these analogs has been exploited for the production of proteins containing these unnatural amino acids, which serve as valuable spectroscopic probes. nih.govnih.gov

The broader family of enzymes involved in tryptophan metabolism also shows varied specificity. For example, tryptophan monooxygenase from Pseudomonas savastanoi can utilize 5-hydroxytryptophan (B29612) and 5-methyltryptophan, albeit with lower efficiency than its natural substrate, tryptophan. google.com This suggests a degree of flexibility in substrate recognition across different enzymes in the pathway.

Bypass Pathways and Regulatory Mechanisms in Analog Production

The production of amino acid analogs like this compound often involves bypassing or manipulating the natural regulatory mechanisms of the host organism's metabolic pathways. In many bacteria, the tryptophan biosynthetic pathway is tightly regulated through feedback inhibition and repression. frontiersin.org For instance, in Escherichia coli, the enzymes DAHP synthase and anthranilate synthase are subject to feedback inhibition by tryptophan. frontiersin.org

To achieve high-yield production of this compound, these regulatory hurdles must be overcome. This can be accomplished through genetic modifications, such as creating tryptophan auxotrophs that are dependent on an external supply of tryptophan or its analogs for growth. pnas.orgnih.gov In such strains, the endogenous tryptophan synthesis is inactivated, allowing for the efficient incorporation of the supplied analog.

Another strategy involves the overexpression of key enzymes, such as tryptophan synthase, to drive the conversion of the analog precursor into the final product. pnas.org The use of inducible promoters allows for temporal control of enzyme expression, separating the cell growth phase from the analog production phase. nih.gov Furthermore, understanding and engineering the transport of analog precursors into the cell is crucial for maximizing production. nih.gov

Microbial Metabolism and Bioconversion Pathways Involving this compound

Microorganisms play a central role in both the synthesis and degradation of this compound. The bioconversion of precursors into this compound is a key strategy for its production. This often involves feeding a tryptophan-auxotrophic microbial culture with a precursor like 7-azaindole, which is then intracellularly converted to this compound by the organism's tryptophan synthase. pnas.org This method leverages the existing metabolic machinery of the cell for the synthesis of the unnatural amino acid.

The metabolic fate of this compound within the cell is also a significant consideration. Once synthesized, it can be activated by tryptophanyl-tRNA synthetase and incorporated into proteins in place of tryptophan. annualreviews.org This incorporation is a testament to the ability of the translational machinery to accommodate this analog. However, the efficiency of this process can vary, and the presence of this compound can also have downstream metabolic consequences.